A 83-01 is a selective small-molecule inhibitor primarily targeting the transforming growth factor-beta type I receptor, also known as ALK5, along with other related receptors such as ALK4 and ALK7. It has garnered attention for its potential applications in various biological and therapeutic contexts, particularly in the modulation of signaling pathways associated with cell growth, differentiation, and epithelial-to-mesenchymal transition.
A 83-01 was first described in research by Tojo et al. in 2005, which established its role in inhibiting Smad signaling pathways and its impact on epithelial-to-mesenchymal transition induced by transforming growth factor-beta. The compound is commercially available from several suppliers, including Tocris Bioscience and R&D Systems, indicating its relevance in research settings.
A 83-01 is classified as a selective inhibitor of serine/threonine kinases, specifically targeting the activin receptor-like kinases involved in TGF-beta signaling pathways. Its chemical classification includes being a pyrazole derivative with a carbothioamide functional group.
The synthesis of A 83-01 involves multi-step organic reactions typically starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the phenyl and quinolinyl substituents. Specific synthetic routes may vary based on laboratory protocols but generally involve standard organic synthesis techniques such as condensation reactions and cyclization.
The molecular structure of A 83-01 features a complex arrangement that includes a pyrazole core linked to a phenyl group and a quinolinyl moiety. The presence of a thioamide functional group enhances its biological activity by facilitating interactions with target proteins.
A 83-01 primarily functions through competitive inhibition of the phosphorylation processes mediated by TGF-beta receptors. It effectively blocks the phosphorylation of Smad2, thereby disrupting downstream signaling pathways associated with cell proliferation and differentiation.
In vitro studies have shown that A 83-01 inhibits TGF-beta-induced transcriptional activation with IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7 . Its efficacy has been demonstrated across various cell lines including Mv1Lu and C2C12.
A 83-01 exerts its biological effects by binding to the ATP-binding site of the TGF-beta type I receptor, thereby preventing receptor activation upon ligand binding. This blockade inhibits the subsequent phosphorylation of Smad proteins, which are critical mediators of TGF-beta signaling.
Research indicates that treatment with A 83-01 results in reduced transcriptional responses to TGF-beta while showing negligible effects on bone morphogenetic protein-induced pathways . This specificity is crucial for applications in stem cell research where modulation of TGF-beta signaling is often required.
A 83-01 is a solid compound at room temperature with high solubility in organic solvents like DMSO. It should be stored at -20°C to maintain stability over time.
The compound's stability is influenced by its chemical structure, particularly the thioamide group which can participate in various chemical interactions. Its high purity level ensures reliable performance in biological assays.
A 83-01 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3